molecular formula C19H18O8 B191936 5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone CAS No. 14585-04-7

5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone

Cat. No.: B191936
CAS No.: 14585-04-7
M. Wt: 374.3 g/mol
InChI Key: YSXLGTWJLNLXKQ-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-3,3’,4’,5’-tetramethoxyflavone: is a flavonoid compound with the molecular formula C19H18O8 . It is a derivative of myricetin, where the hydroxy groups at positions 3, 3’, 4’, and 5’ are replaced by methoxy groups . This compound is known for its potential biological activities and is found in various plants.

Mechanism of Action

Target of Action

The primary target of 5,7-Dihydroxy-3,3’,4’,5’-tetramethoxyflavone is β-catenin . β-catenin is a protein that plays a crucial role in cell adhesion and gene transcription. It is particularly important in the Wnt signaling pathway, which is involved in the regulation of cell growth and differentiation.

Mode of Action

5,7-Dihydroxy-3,3’,4’,5’-tetramethoxyflavone interacts with its target, β-catenin, to exert a chondroprotective effect . This means that it helps to protect cartilage cells, potentially slowing the progression of diseases such as osteoarthritis.

Biochemical Pathways

The compound affects the Wnt/β-catenin signaling pathway . This pathway is crucial for various cellular processes, including cell growth, differentiation, and survival. By interacting with β-catenin, the compound can influence these processes, potentially leading to therapeutic effects.

Pharmacokinetics

It is known that the compound is orally active This suggests that it can be absorbed through the digestive tract and distributed throughout the body to exert its effects

Result of Action

The molecular and cellular effects of 5,7-Dihydroxy-3,3’,4’,5’-tetramethoxyflavone’s action include anti-inflammatory, anti-fungal, anti-malarial, and anti-mycobacterial activities . These effects are likely the result of the compound’s interaction with β-catenin and its influence on the Wnt/β-catenin signaling pathway.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dihydroxy-3,3’,4’,5’-tetramethoxyflavone typically involves the methylation of myricetin. One common method includes the use of dimethyl sulfate or methyl iodide as methylating agents in the presence of a base such as potassium carbonate . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 5,7-Dihydroxy-3,3’,4’,5’-tetramethoxyflavone can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroflavone.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or in the presence of a catalyst can be used.

    Substitution: Reagents like or can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while reduction can yield dihydroflavones.

Scientific Research Applications

Chemistry: In chemistry, 5,7-Dihydroxy-3,3’,4’,5’-tetramethoxyflavone is used as a model compound to study the reactivity and properties of flavonoids. It is also used in the synthesis of other complex organic molecules .

Biology: This compound has been studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It is often used in research to understand the mechanisms of these activities .

Medicine: In medicine, 5,7-Dihydroxy-3,3’,4’,5’-tetramethoxyflavone is investigated for its therapeutic potential. Its antioxidant properties make it a candidate for the development of drugs to treat oxidative stress-related diseases .

Industry: In the industrial sector, this compound can be used in the formulation of dietary supplements and cosmetics due to its antioxidant properties .

Comparison with Similar Compounds

Uniqueness: 5,7-Dihydroxy-3,3’,4’,5’-tetramethoxyflavone is unique due to its specific substitution pattern, which influences its biological activity and reactivity. Its combination of hydroxy and methoxy groups provides a distinct profile of antioxidant and anti-inflammatory activities compared to other flavonoids .

Properties

IUPAC Name

5,7-dihydroxy-3-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O8/c1-23-13-5-9(6-14(24-2)18(13)25-3)17-19(26-4)16(22)15-11(21)7-10(20)8-12(15)27-17/h5-8,20-21H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXLGTWJLNLXKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465276
Record name 5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14585-04-7
Record name 5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014585047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-DIHYDROXY-3,3',4',5'-TETRAMETHOXYFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5KFY8NTR4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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